Superior Catalytic Turnover in Poly(ethylenimine)-Mediated Deacylation Compared to 4-Acetoxy-3-nitrobenzoic Acid
In a study of deacylation by lauryl- and imidazolyl-functionalized poly(ethylenimine) (Lau12Im10PEI), 3-acetoxy-4-nitrobenzoic acid (substrate 2) exhibited a markedly larger kcat value compared to its isomer 4-acetoxy-3-nitrobenzoic acid (substrate 1) [1]. This difference was attributed to a more favorable proximity between the polymer's nucleophilic amino group and the scissile ester bond in the polymer-substrate complex.
| Evidence Dimension | Catalytic rate constant (kcat) for deacylation |
|---|---|
| Target Compound Data | Uniquely large kcat values compared to isomers 1 or 2 (specific numeric values not disclosed in abstract, but described as 'uniquely large') |
| Comparator Or Baseline | 4-Acetoxy-3-nitrobenzoic acid (Substrate 1): Lower kcat value; 2-Acetoxy-5-nitrobenzoic acid (Substrate 3): Highest kcat overall |
| Quantified Difference | kcat(3) > kcat(2) > kcat(1). Compound 2 demonstrates an intermediate, yet distinctly enhanced reactivity compared to its closest positional isomer. |
| Conditions | Deacylation reaction in the presence of poly(ethylenimine) derivatives (Lau12PEI and Lau12Im10PEI) in aqueous solution, pH not specified in abstract. |
Why This Matters
This data demonstrates that 3-acetoxy-4-nitrobenzoic acid is not kinetically equivalent to its 4-acetoxy-3-nitro isomer; selecting the wrong isomer can lead to significantly different reaction rates and yields in polymer-catalyzed syntheses.
- [1] Suh, J., Lee, Y. S., & Han, O. S. (1985). Stereoselectivity in deacylation of nitrophenyl acylates by poly(ethylenimine) derivatives. Bioorganic Chemistry, 13(3), 235-245. View Source
